molecular formula C21H28N2O4 B1398483 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1299607-53-6

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1398483
M. Wt: 372.5 g/mol
InChI Key: XHDHXFZAPFDWHO-UHFFFAOYSA-N
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Description

“4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C21H28N2O4 . It is a derivative of indane-1,3-dione, a versatile building block used in numerous applications .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C21H28N2O4. It contains an indane-1,3-dione group, a propyl group, a piperazine ring, and a tert-butyl ester group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, are not provided in the available resources . These properties would need to be determined experimentally.

Scientific Research Applications

Piperazine and Its Analogues in Scientific Research

Piperazine and its derivatives are recognized for their broad spectrum of pharmacological activities, including anti-mycobacterial properties. Girase et al. (2020) highlighted piperazine as a core structure in various anti-tuberculosis (TB) molecules, with potential activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This review suggests the importance of piperazine-based compounds in developing safer, more selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020). Rathi et al. (2016) also discuss the therapeutic versatility of piperazine derivatives, including their use in anticancer, antiviral, and cardio-protective agents, indicating a wide range of potential applications in drug discovery and development (Rathi et al., 2016).

1-Indanones and Biological Activity

1-Indanones and their derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties. Turek et al. (2017) provide an extensive review of synthetic methods for 1-indanones, emphasizing their potent biological activities and potential use in treating neurodegenerative diseases, indicating the importance of this structure in medicinal chemistry (Turek et al., 2017).

Tert-Butyl Esters and Biological Effects

Compounds containing tertiary butyl groups, including esters, have shown diverse biological activities. Dembitsky (2006) reviews more than 260 naturally occurring neo fatty acids and neo alkanes with tert-butyl groups, highlighting their potential as antioxidants and anticancer agents. This review suggests the possible application of tert-butyl ester-containing compounds in cosmetic, agronomic, and pharmaceutical industries, emphasizing their bioactive potential (Dembitsky, 2006).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

tert-butyl 4-[3-(1,3-dioxoinden-2-yl)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)10-6-9-17-18(24)15-7-4-5-8-16(15)19(17)25/h4-5,7-8,17H,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDHXFZAPFDWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

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